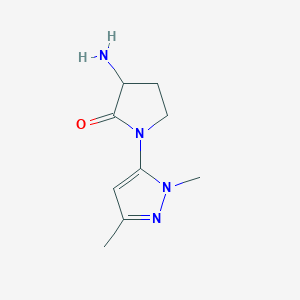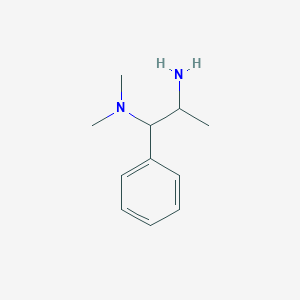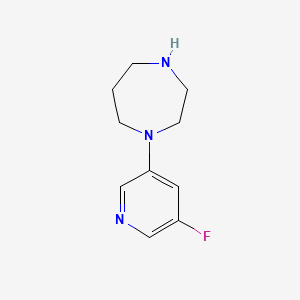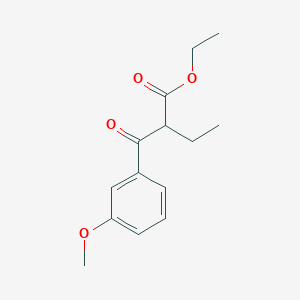
3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-on
Übersicht
Beschreibung
3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Im Bereich der organischen Synthese dient diese Verbindung als wertvolles Zwischenprodukt. Ihre Struktur, die sowohl Amino- als auch Pyrrolidinon-Funktionsgruppen aufweist, ermöglicht selektive Reaktionen, die zu einer Vielzahl komplexer Moleküle führen können. Sie ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die in vielen Arzneimitteln weit verbreitet sind .
Pharmazeutische Entwicklung
Der Pyrrolidinonring, der in dieser Verbindung vorhanden ist, ist ein häufiges Motiv in der medizinischen Chemie. Er kann zur Herstellung neuartiger biologisch aktiver Verbindungen genutzt werden, insbesondere aufgrund seiner Fähigkeit, aufgrund der sp3-Hybridisierung den Pharmakophorraum effizient zu erforschen. Dieses Strukturmerkmal trägt zur Stereochemie des Moleküls bei, die für die Bindung an enantioselektive Proteine in Arzneimittelzielen entscheidend ist .
Pflanzenschutzmittel
In der Agrochemie werden solche Verbindungen oft als Bausteine für die Synthese von Pestiziden und Herbiziden verwendet. Das Vorhandensein von sowohl Pyrrolidinon- als auch Pyrazolringen könnte möglicherweise zu Produkten führen, die mit bestimmten biologischen Stoffwechselwegen in Schädlingen interagieren und einen gezielten Ansatz zum Pflanzenschutz bieten .
Farbstoffindustrie
Die Molekülstruktur der Verbindung deutet auf eine mögliche Verwendung in der Farbstoffindustrie hin. Obwohl direkte Anwendungen in der Farbstoffsynthse nicht explizit dokumentiert sind, könnten die reaktive Aminogruppe und der Pyrrolidinonring an der Herstellung neuartiger Farbstoffe mit einzigartigen Eigenschaften für Textilien und Materialien beteiligt sein .
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung zur Synthese neuer Polymere oder als Modifikator für bestehende Materialien untersucht werden. Ihre Fähigkeit, Bindungen mit verschiedenen Substraten zu bilden, könnte zu Materialien mit verbesserten Eigenschaften führen, wie z. B. erhöhter Haltbarkeit oder spezifischer Interaktion mit Licht oder anderen Energieformen .
Chemische Synthese
Als Zwischenprodukt in der chemischen Synthese kann diese Verbindung zur Entwicklung neuer Reaktionen oder zur Verbesserung bestehender Reaktionen verwendet werden. Ihre einzigartige Struktur kann Wege zur effizienteren Synthese neuer Verbindungen mit gewünschten Eigenschaften oder mit höheren Ausbeuten bieten .
Eigenschaften
IUPAC Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-5-8(12(2)11-6)13-4-3-7(10)9(13)14/h5,7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJIRSBZSLQZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)


![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)



![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)



